Home > Products > Screening Compounds P16267 > 3-benzoylbenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
3-benzoylbenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate -

3-benzoylbenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Catalog Number: EVT-4851976
CAS Number:
Molecular Formula: C29H20N2O4
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG

  • Compound Description: This compound represents a class of azaheterocycle-based bolas, incorporating two heteroaromatic cores and a PEG linker. These structural features make it a potential fluorescent chemosensor for electron-deficient species. Notably, it exhibits a "turn-off" fluorescence response to nitro-explosives like DNT, TNT, and PETN, and also demonstrates sensitivity to Hg2+ cations. []

N-(5Bromo-2-(5-phenyl1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide

  • Compound Description: This compound is part of a series of novel naphtho-furan derivatives. Synthesized from ethyl-1-acetamidonaphtho[2,1-b]furan-2-carboxyate, this compound, along with its derivatives, demonstrated good antibacterial and antifungal activity. []

3-(4-Acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

  • Compound Description: This series of compounds was designed and synthesized as potential anticonvulsant agents. They are structurally characterized by a chromen-2-one core substituted with a 4,5-dihydro-1,3,4-oxadiazole ring bearing various substituents. Compound 6e, a specific derivative within this series, displayed potent activity in the MES test at a low dose of 30 mg/kg, highlighting its anticonvulsant potential. []

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one and 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-ones

  • Compound Description: These compounds, investigated for potential anticancer activity, are based on a 2H-chromen-2-one core structure. They demonstrate polymorphism, with three distinct crystal structures identified for the phenyl derivative and two for the pyridinyl derivative. A common structural feature is the "head-to-head" stacking interaction observed in their crystal structures. []

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives

  • Compound Description: This series of indolizine derivatives, synthesized via a coupling and cyclization reaction, were investigated for their anticancer and antimicrobial properties. Compounds 9j and 9n displayed potent cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values of 21.57 µM and 8.52 µM, respectively, outperforming the standard drug doxorubicin. Select compounds also exhibited moderate antibacterial activity against S. aureus and E. coli, while antifungal activity against C. albicans was generally moderate for the series. []

4-(5-aryl-1,3,4-oxadiazol-2-yl)phenyl-hydrazine derivatives

  • Compound Description: These derivatives were synthesized as potential fluorescent agents, utilizing a sydnone moiety as a masked hydrazine. The key synthetic step involved a dehydration cyclization of 1,2-diacylhydrazines to form the 1,3,4-oxadiazole ring using acetic anhydride and perchloric acid. []

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This imidazole-containing compound was synthesized and characterized using single-crystal X-ray diffraction and nuclear magnetic resonance. The synthetic route involved reacting 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide, followed by refluxing with phenacyl bromide. []

3-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one derivatives

  • Compound Description: Synthesized from 2-hydroxybenzaldehyde and diethyl malonate, these coumarin-oxadiazole derivatives were evaluated for anthelmintic activity. Among the series, 4-chloro derivatives displayed the most potent activity against the Indian earthworm Pheretima posthuma, exceeding the activity of the standard reference. []

2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides

    N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

    • Compound Description: This novel hybrid ring system, incorporating both thiazole and oxadiazole rings, was designed for enhanced bacterial resistance. Synthesized from an ester-containing thiazole precursor, these compounds demonstrated significant antibacterial activities. Further investigation using QSAR and molecular docking studies provided insights into their mode of action, correlating with their experimentally observed antibacterial properties. []

    3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

    • Compound Description: This series of coumarinyl oxadiazoles was synthesized from N-benzylidene 2-oxo-2Hchromene-3-carbohydrazide and evaluated for anticonvulsant activity using MES and PTZ models. The compounds demonstrated promising anticonvulsant effects, with compound IVb exhibiting particularly strong activity in both models. []

    2-(Substituted Phenyl)-3-[5'-(2''-oxo-2H-chromen-3'-yl)-1,3,4-Oxadiazol-2-yl]-1,3-Thiazolidin-4-Ones

    • Compound Description: This series of compounds, incorporating thiazolidinone, oxadiazole, and coumarin moieties, was synthesized and evaluated for anticonvulsant and neurotoxic properties. A majority of the compounds showed activity in the MES test, suggesting anticonvulsant potential. Importantly, the compounds exhibited lower neurotoxicity compared to the standard drug phenytoin. []
    • Compound Description: These novel bis-1,2,4-triazole derivatives were investigated for their cytotoxicity and DNA damage potential against human acute lymphoblastic leukemia (MOLT4) and lung cancer cells (A549). MNP-16 displayed significant cytotoxicity with IC50 values of 3–5 μM, outperforming MNP-14. The study demonstrated that MNP-16 induced apoptosis and caused DNA strand breaks, suggesting a potential mechanism for its cytotoxic activity. []

    N-Phenyl-N-{4-[5-(2-phenyl-3-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline

    • Compound Description: This compound is a bipolar ligand containing triphenylamine and 1,3,4-oxadiazole units. Structural analysis reveals that the oxadiazole and pyridine rings within the molecule are nearly coplanar. Intermolecular C—H⋯N hydrogen bonding contributes to the crystal packing of the compound. []
    • Compound Description: These compounds were synthesized from sydnone precursors through a ring transformation reaction. The resulting 3/4-phenylene bisheterocycles incorporate a 5-methyl-3H-[1,3,4]-oxadiazol-2-one ring system linked to various heterocyclic moieties, including thiazoles, imidazopyridines, and benzofurans. These compounds demonstrated significant antifungal activity, surpassing the efficacy of the reference drugs used in the study. []
    • Compound Description: These modified polymers were synthesized by functionalizing chitosan (Cs) and polymethyl methacrylate (PMMA) with 5-phenyl-1,3,4-oxadiazole derivatives. The grafting was achieved by reacting 5-phenyl-1,3,4-oxadiazole-2-thiol or O-ethyl S-(5-phenyl-1,3,4-oxadiazol-2-yl) carbonothioate with either Cs or functionalized PMMA. The resulting polymers were characterized using FT-IR, TGA, and XRD, revealing their structural and thermal properties. Biological evaluation indicated their potential as antifungal agents, with the unmodified 5-phenyl-1,3,4-oxadiazole-2-thiol exhibiting the highest activity. []

    5-Amino-6-aryl-3-(5-aryl-1,3,4-oxadiazol-2-yl)-5,6-dihydro-2-thioxo-1,3-thiazin-4-ones

    • Compound Description: These compounds, containing both 1,3,4-oxadiazole and 1,3-thiazine rings, were synthesized through a Michael-type addition of N-(5-aryl-1,3,4-oxadiazol-2-yl)dithiocarbamic acids to 4-arylidene-2-phenyl-5-oxazolones, followed by ring transformation. []

    1-{5- Aryl- 2-(5-(4-Fluoro-Phenyl)-Thiophen-2-yl)-(1,3,4)Oxadiazol-3-yl}-Ethanone

    • Compound Description: This series of ethanone derivatives, featuring an oxadiazole ring linked to a thiophene moiety, was synthesized and evaluated for in vitro anticancer activity. While most compounds showed low cytotoxicity, compound 7d, bearing a 2-(4-fluorophenyl)pyridin-3-yl substituent on the oxadiazole ring, displayed significant activity against the MCF7 breast cancer cell line, comparable to the standard drug 5-fluorouracil. []
    • Compound Description: These compounds, part of a series of five-membered heterocyclic rings, were synthesized from 2-[(4-chlorophenyl)acetyl]benzoic acid and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Both compounds demonstrated good anti-inflammatory activity, compared to the standard drug indometacin. []

    Chalcones Bridged with 1,3,4‐Oxadiazole Linkers

    • Compound Description: Two sets of 1,3,4-oxadiazoles, 2-methyl-5-substitutedbenzylthio-1,3,4-oxadiazolyl-4-methylphthalazine-2-ones and (E)-substituted phenyl acryloylphenyl-4-methyl-1-oxophthalazine-1,3,4-oxadiazolylthioacetamides, incorporating chalcone moieties, were designed, synthesized, and evaluated for their in vitro antibacterial and antifungal activities. Several compounds exhibited improved activity compared to standard drugs like rifamycin, ciprofloxacin, and fluconazole. Molecular docking studies provided insights into their target binding affinities and interactions with bacterial proteins. []

    Properties

    Product Name

    3-benzoylbenzyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

    IUPAC Name

    (3-benzoylphenyl)methyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

    Molecular Formula

    C29H20N2O4

    Molecular Weight

    460.5 g/mol

    InChI

    InChI=1S/C29H20N2O4/c32-26(21-9-3-1-4-10-21)25-13-7-8-20(18-25)19-34-29(33)24-16-14-23(15-17-24)28-31-30-27(35-28)22-11-5-2-6-12-22/h1-18H,19H2

    InChI Key

    YHSHTQRTHQWXGO-UHFFFAOYSA-N

    SMILES

    C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OCC4=CC(=CC=C4)C(=O)C5=CC=CC=C5

    Canonical SMILES

    C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)OCC4=CC(=CC=C4)C(=O)C5=CC=CC=C5

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.